molecular formula C18H15F2NO3 B2445555 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1329251-58-2

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2445555
CAS No.: 1329251-58-2
M. Wt: 331.319
InChI Key: BHAAJKKCEZROQL-UHFFFAOYSA-N
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Description

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone: is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The primary application in medicine is in the development of anticancer agents. The compound has shown promise in preclinical studies for its ability to inhibit cancer cell growth .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone lies in its combination of a benzo[d][1,3]dioxole moiety with a pyrrolidine ring and a difluorophenyl group. This unique structure contributes to its specific biological activity and potential as an anticancer agent. The presence of the difluorophenyl group, in particular, may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3/c19-14-3-1-12(7-15(14)20)18(22)21-6-5-13(9-21)11-2-4-16-17(8-11)24-10-23-16/h1-4,7-8,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAAJKKCEZROQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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